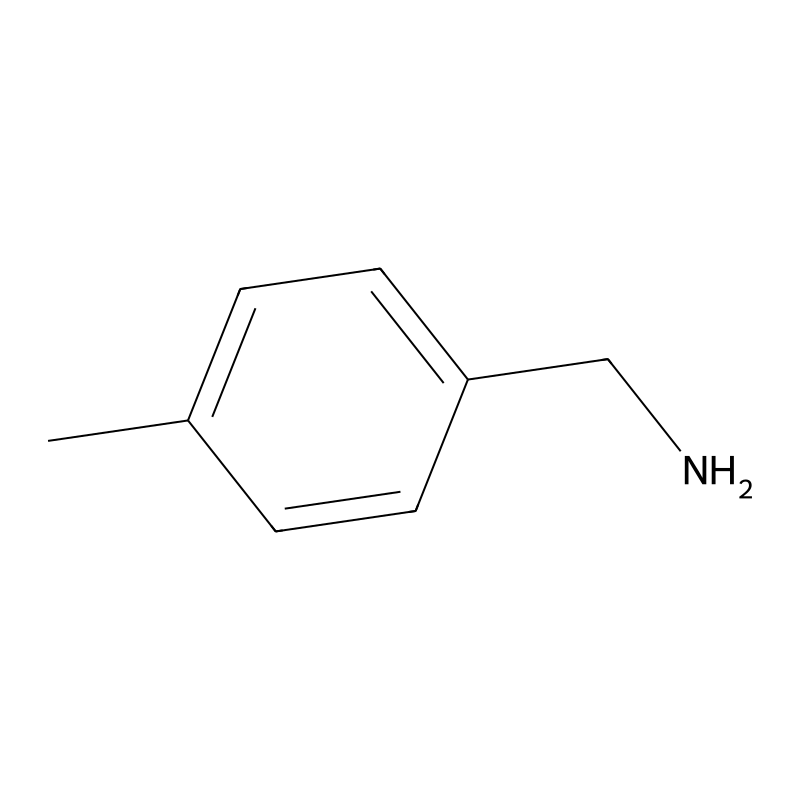

4-Methylbenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Synthesis of Benzimidazoles: 4-Methylbenzylamine can be a starting material for the synthesis of benzimidazoles, which are a class of heterocyclic compounds with various applications in pharmaceuticals and materials science [1].

Source

[1] CymitQuimica, "4-Methylbenzylamine, 98%, Thermo Scientific Chemicals 02-A13768" ()

- Preparation of Imines: Research has explored the use of 4-methylbenzylamine in the reaction with alcohols to form imines, which are functional groups with significance in organic chemistry [2].

Source

[2] Fisher Scientific, "4-Methylbenzylamine, 98%, Thermo Scientific Chemicals, Quantity: 25 g" ()

Other Research Applications

Beyond organic synthesis, 4-Methylbenzylamine has potential applications in other areas of scientific research:

- Studies on Food Consumption: Some research suggests 4-Methylbenzylamine may stimulate food consumption and counteract the appetite-suppressing effects of amphetamine [3]. However, more investigation is needed to understand the mechanisms and potential implications.

4-Methylbenzylamine is an aromatic amine characterized by the molecular formula and a molecular weight of approximately 121.18 g/mol. It appears as a clear to slightly yellow liquid with a melting point of 12-13 °C and a boiling point of 195 °C. The compound is slightly soluble in water and exhibits a density of 0.952 g/mL at 25 °C . As a derivative of benzylamine, it possesses a methyl group at the para position, which influences its chemical behavior and biological activity.

Research indicates that 4-methylbenzylamine has significant biological activity, particularly regarding its effects on food consumption. Studies show that it stimulates hyperphagia (increased food intake) in mice, counteracting the hypophagic effects induced by amphetamine and its parent compound, benzylamine . This effect is hypothesized to result from the compound's interaction with Shaker-like potassium channels in the brain, highlighting its potential role in appetite regulation .

4-Methylbenzylamine can be synthesized through several methods:

- Alkylation of Benzylamine: The most common method involves the alkylation of benzylamine with methyl iodide or another suitable methylating agent.

- Reduction of 4-Methylbenzaldehyde: Another approach is the reduction of 4-methylbenzaldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

- Reactions with Isothiocyanates: It can also be synthesized by reacting 4-chlorophenyl isothiocyanate with benzylamine derivatives .

4-Methylbenzylamine finds applications across various fields:

- Pharmaceuticals: It is utilized in the synthesis of anticonvulsants and other bioactive compounds due to its biological activity.

- Chemical Synthesis: The compound serves as a reagent or catalyst in organic reactions, particularly in forming imines and other nitrogen-containing compounds.

- Research: Its unique properties make it a subject of interest in neuropharmacology studies focusing on appetite regulation and neurotransmitter interactions .

Studies on the interactions of 4-methylbenzylamine reveal its potential to modulate neurophysiological responses. For instance, it has been shown to reduce the hypermotility and stimulation elicited by amphetamine, suggesting possible therapeutic applications in managing appetite and weight . Furthermore, its effects on potassium channels indicate that it may influence various signaling pathways within the central nervous system.

Several compounds share structural similarities with 4-methylbenzylamine, each exhibiting distinct properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzylamine | Parent compound; exhibits hypophagic effects. | |

| 2-Methylbenzylamine | Methyl group at ortho position; different biological activity. | |

| 3-Methylbenzylamine | Methyl group at meta position; less studied than para derivatives. | |

| Ethylbenzylamine | Ethyl group instead of methyl; different reactivity profile. |

Uniqueness: The presence of the methyl group at the para position distinguishes 4-methylbenzylamine from its isomers (2- and 3-methyl derivatives), which do not exhibit similar hyperphagic effects. This structural feature may significantly influence its pharmacological profile and interaction with biological systems .

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive